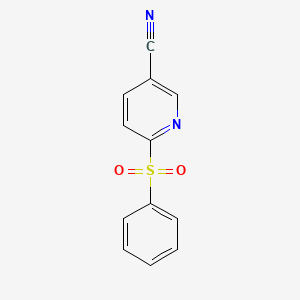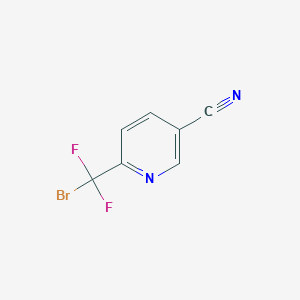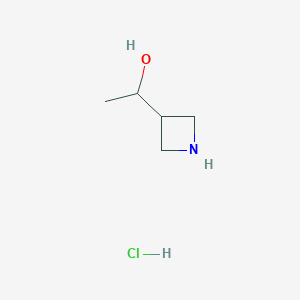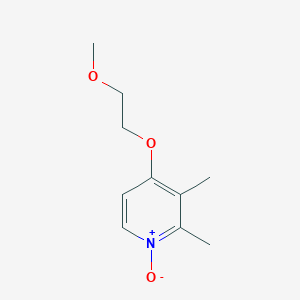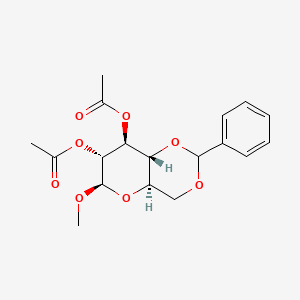
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane
Overview
Description
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane is an organosilicon compound with the molecular formula C8H19F3O2Si2. It is a colorless liquid known for its stability and unique chemical properties. This compound is often used in various chemical syntheses and industrial applications due to its reactivity and ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane can be synthesized through the reaction of 1,1,1-trifluoro-2,2-dichloroethane with hexamethyldisiloxane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsiloxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 1,1,1-trifluoro-2,2-dihydroxyethane and trimethylsilanol.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used as a base in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Hydrolysis typically yields 1,1,1-trifluoro-2,2-dihydroxyethane and trimethylsilanol.
Scientific Research Applications
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2,2-bis(trimethylsiloxy)ethane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsiloxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the central carbon atom .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsiloxy)ethane: Similar in structure but lacks the trifluoromethyl group.
Bis(2,2,2-trifluoroethoxy)methane: Contains two trifluoroethoxy groups instead of trimethylsiloxy groups.
Uniqueness
1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane is unique due to the presence of both trifluoromethyl and trimethylsiloxy groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsiloxy groups provide steric hindrance and influence the compound’s reactivity in various chemical reactions .
Properties
IUPAC Name |
trimethyl-(2,2,2-trifluoro-1-trimethylsilyloxyethoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19F3O2Si2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANNMATWNKEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C(F)(F)F)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19F3O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


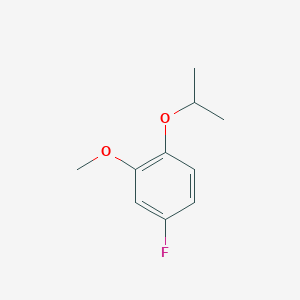
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
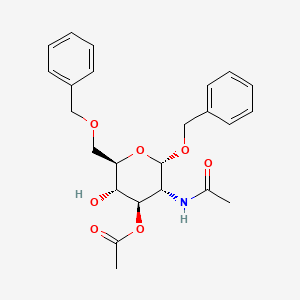

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
